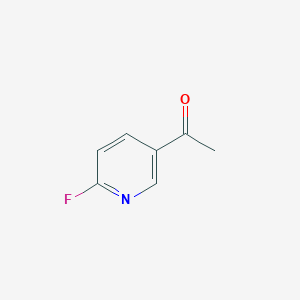

1-(6-Fluoropyridin-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQPPKSWFCUWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517899 | |

| Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84331-14-6 | |

| Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84331-14-6

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a fluorine atom and an acetyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of parent compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 84331-14-6 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Melting Point | 36-38 °C | |

| Physical Form | Solid | |

| Purity | 95% - 97% | [1] |

Computational Data:

| Property | Value |

| Topological Polar Surface Area (TPSA) | 29.96 Ų |

| logP | 1.38 |

Synthesis

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

General Experimental Protocol (Representative):

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of methyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent, methylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.

-

Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 6-fluoronicotinonitrile in anhydrous THF is then added dropwise to the stirred Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the addition reaction, forming an intermediate imine salt.

-

Hydrolysis: The reaction is quenched by the slow, careful addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath. This hydrolyzes the intermediate imine to the desired ketone.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of assigned spectra for this specific molecule is not publicly available, the expected spectral features are outlined below based on the analysis of similar structures.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 8.6 | d |

| H-4 | 8.2 - 8.0 | ddd |

| H-5 | 7.2 - 7.0 | dd |

| -CH₃ | 2.7 - 2.5 | s |

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C=O | 196 - 194 | | C-6 | 165 - 162 (d, ¹JCF ≈ 240 Hz) | | C-2 | 150 - 148 (d) | | C-4 | 140 - 138 (d) | | C-3 | 132 - 130 | | C-5 | 110 - 108 (d) | | -CH₃ | 27 - 25 |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ketone) | 1700 - 1680 | Strong |

| C=N, C=C (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F | 1250 - 1000 | Strong |

4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| Ion | m/z | Description |

| [M]⁺ | 139 | Molecular Ion |

| [M-CH₃]⁺ | 124 | Loss of a methyl radical |

| [M-CO]⁺ | 111 | Loss of carbon monoxide |

Fragmentation Pathway:

Caption: Expected fragmentation pathway in mass spectrometry.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[3]

Applications in Research and Drug Development

The structural features of this compound make it a versatile intermediate for the synthesis of various pharmaceutical candidates. The pyridine core is a common scaffold in many approved drugs, and the presence of the fluoro and acetyl groups provides reactive handles for further chemical modifications. Potential applications include its use in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a summary of its known properties, a plausible synthetic route, and expected spectroscopic data. Further research to fully characterize this compound and explore its synthetic utility is warranted and will be of great interest to the medicinal and organic chemistry communities.

References

An In-depth Technical Guide to the Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(6-fluoropyridin-3-yl)ethanone, a key building block in the development of various pharmaceutical compounds. This document details plausible synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provides generalized experimental protocols based on established chemical principles.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, robust and efficient synthetic methods for this compound are of high value to the drug development community. This guide explores the most common and effective strategies for its synthesis, with a focus on a route commencing from the readily available starting material, 5-bromo-2-fluoropyridine.

Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the selective introduction of an acetyl group at the C-3 position of the 2-fluoropyridine ring. While various classical methods for ketone synthesis exist, modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach with high functional group tolerance. The most promising strategies involve the coupling of a 6-fluoropyridin-3-yl metallic or organometallic species with an acetylating agent.

Based on a comprehensive review of synthetic methodologies for analogous compounds, a highly plausible and widely applicable route involves the Stille cross-coupling reaction. This reaction utilizes an organotin reagent to transfer the acetyl group to the pyridine core.

Stille Coupling Approach

The Stille coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach involves the reaction of 5-bromo-2-fluoropyridine with an acetylating organotin reagent, such as tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to yield the desired ketone.

The general workflow for this synthetic approach is illustrated below:

Caption: General workflow for the synthesis of this compound via Stille coupling.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound via the Stille coupling route. This protocol is based on well-established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Fluoro-5-(1-ethoxyvinyl)pyridine (Stille Coupling)

Materials:

-

5-Bromo-2-fluoropyridine

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene or DMF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.0 equivalent).

-

Add tributyl(1-ethoxyvinyl)tin (1.2 equivalents) and anhydrous toluene (or DMF) to the flask.

-

Seal the flask and degas the solution by bubbling with an inert gas for 20 minutes.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-(1-ethoxyvinyl)pyridine.

Synthesis of this compound (Hydrolysis)

Materials:

-

2-Fluoro-5-(1-ethoxyvinyl)pyridine

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve the purified 2-fluoro-5-(1-ethoxyvinyl)pyridine in a suitable organic solvent.

-

Add an aqueous solution of hydrochloric acid and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| Stille Coupling | 5-Bromo-2-fluoropyridine, Tributyl(1-ethoxyvinyl)tin | 2-Fluoro-5-(1-ethoxyvinyl)pyridine | Pd(PPh₃)₄ | Toluene/DMF | 90-100 | 12-24 | 70-90 | >95 |

| Hydrolysis | 2-Fluoro-5-(1-ethoxyvinyl)pyridine | This compound | aq. HCl | Diethyl ether | Room Temp. | 1-4 | >90 | >98 |

Signaling Pathways and Logical Relationships

The catalytic cycle of the Stille cross-coupling reaction is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved in the palladium-catalyzed formation of the C-C bond between the pyridine ring and the vinyl ether.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving a Stille cross-coupling reaction followed by acidic hydrolysis. This method offers a reliable and versatile route to this important pharmaceutical building block. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis and further exploration of novel fluorinated pyridine derivatives. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

1-(6-Fluoropyridin-3-yl)ethanone chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the chemical structure, analysis, and available data on this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C₇H₆FNO

Molecular Weight: 139.13 g/mol

IUPAC Name: this compound

CAS Number: 84331-14-6

SMILES: CC(=O)c1cc(F)ncc1

InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Data

Comprehensive, publicly available spectroscopic data for this compound is limited. However, data for analogous compounds and information from commercial suppliers can provide insights into its expected analytical profile. Commercial suppliers confirm the identity of this compound with techniques including NMR, HPLC, and LC-MS.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl protons of the acetyl group.

-

A multiplet for the proton at the 2-position of the pyridine ring.

-

A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the fluorine atom.

-

A multiplet for the proton at the 5-position of the pyridine ring.

Expected ¹³C NMR Spectral Features:

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the carbonyl carbon of the acetyl group.

-

Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 139. Fragmentation would likely involve the loss of the acetyl group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

A strong absorption band for the C=O stretch of the ketone group, typically in the range of 1680-1700 cm⁻¹.

-

Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.

-

A C-F stretching vibration.

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not widely published, general synthetic routes for similar compounds can be adapted. One plausible approach involves the use of organometallic reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative and an aryl halide.[2][3] A similar strategy could potentially be applied for the synthesis of this compound.

Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-c]pyridyl))ethanone" to a chiral alcohol, suggesting that the parent ketone is a known synthetic intermediate.[1]

General Experimental Workflow for Synthesis (Hypothetical):

Caption: A potential synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

There is currently no direct, published research detailing the specific biological activity or signaling pathway involvement of this compound itself. However, the 6-fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists, showing potential for the treatment of Parkinson's disease.[4] This indicates that the 6-fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives of this compound could be investigated as potential kinase inhibitors. Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to identify novel therapeutic targets.[5]

Potential Drug Discovery Workflow:

Caption: A logical workflow for utilizing this compound in drug discovery.

Data Summary

| Property | Data |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| CAS Number | 84331-14-6 |

| IUPAC Name | This compound |

| SMILES | CC(=O)c1cc(F)ncc1 |

| InChI Key | BQQPPKSWFCUWCN-UHFFFAOYSA-N |

| Purity (Commercial) | Typically ≥95% |

| Physical Form | Solid |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed, publicly accessible analytical and biological data on the compound itself is sparse, its structural components are present in a variety of biologically active molecules. This guide summarizes the currently available information and highlights the potential for this compound as a starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

References

- 1. Method for producing fluoropyridine ethanone through cell catalysis - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(6-Fluoropyridin-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(6-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.90 | d | 2.4 | H-2 |

| 8.25 | ddd | 8.4, 7.6, 2.4 | H-4 |

| 7.05 | dd | 8.4, 3.0 | H-5 |

| 2.65 | s | - | -CH₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 195.8 | C=O |

| 164.2 (d, J = 243.4 Hz) | C-6 |

| 149.3 (d, J = 15.2 Hz) | C-2 |

| 141.1 (d, J = 8.1 Hz) | C-4 |

| 129.5 (d, J = 3.9 Hz) | C-3 |

| 109.8 (d, J = 38.4 Hz) | C-5 |

| 26.7 | -CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1690 | Strong | C=O Stretch |

| 1605, 1575 | Medium-Strong | C=C/C=N Stretch (Pyridine Ring) |

| 1250 | Strong | C-F Stretch |

| 830 | Strong | C-H Out-of-Plane Bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 80 | [M - CH₃]⁺ |

| 96 | 60 | [M - COCH₃]⁺ |

| 69 | 40 | [C₄H₂FN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse sequence was used with the following parameters:

-

Pulse Width: 30°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 101 MHz for ¹³C) using a proton-decoupled pulse sequence. Key parameters included:

-

Pulse Width: 30°

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source via a direct insertion probe. The key instrument parameters were:

-

Ionization Energy: 70 eV

-

Source Temperature: 200°C

-

Mass Range: 50-500 amu

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the structural relationships of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Key structural features and their expected spectroscopic correlations.

physical and chemical properties of 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the molecule, influencing its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and potential biological relevance.

Core Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 84331-14-6 | Commercial Suppliers |

| Molecular Formula | C₇H₆FNO | Calculated |

| Molecular Weight | 139.13 g/mol | Calculated |

| Physical Form | Solid | Commercial Suppliers |

Physicochemical Data

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed data.

| Property | Value | Notes |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Calculated |

| logP (Octanol-Water Partition Coefficient) | 0.97 - 1.38 | Calculated (XLOGP3, iLOGP) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Note: The lack of experimentally determined values for key parameters such as melting point, boiling point, and solubility necessitates experimental characterization for any research application.

Chemical Properties and Reactivity

As a ketone and a fluorinated pyridine, this compound is expected to undergo reactions typical of these functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine ring influences the reactivity of the acetyl group. The pyridine nitrogen can act as a base and a ligand for metal catalysts. The aromatic ring can potentially undergo nucleophilic aromatic substitution, although the position of the fluorine atom makes this less favorable than in other isomers.

Synthesis and Purification

-

Grignard Reaction: Reaction of a suitable fluoropyridyl Grignard reagent with an acetylating agent.

-

Friedel-Crafts Acylation: Acylation of a fluoropyridine precursor, although this can be challenging with pyridine systems.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of a fluoropyridyl halide or organometallic reagent with an acetyl-containing coupling partner.

A generalized workflow for a potential synthetic and purification process is outlined below.

Experimental Protocols

Due to the absence of specific published methods, the following are generalized protocols that would require optimization for the synthesis and purification of this compound.

General Synthetic Protocol (Hypothetical): A solution of a suitable starting material (e.g., 2-fluoro-5-lithiopyridine, generated in situ from 2-fluoro-5-bromopyridine and n-butyllithium) in an anhydrous aprotic solvent (e.g., diethyl ether or THF) would be cooled to a low temperature (e.g., -78 °C). To this solution, an acetylating agent (e.g., N,N-dimethylacetamide) would be added dropwise. The reaction mixture would be stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction would be quenched with a saturated aqueous solution of ammonium chloride.

General Purification Protocol: The crude product from the aqueous work-up would be purified by flash column chromatography on silica gel. The appropriate eluent system would need to be determined by thin-layer chromatography (TLC), likely a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Fractions containing the desired product would be combined and the solvent removed under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The chemical shifts of the carbons on the pyridine ring would be influenced by the fluorine substituent. A signal corresponding to the carbonyl carbon of the ketone and a signal for the methyl carbon would also be present.

-

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-F stretching and C=C and C=N stretching of the pyridine ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.13 g/mol ).

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity of this compound or its involvement in specific signaling pathways. However, the 6-fluoropyridin-3-yl moiety is a key structural component in some biologically active molecules. For instance, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been investigated as agonists for dopamine and serotonin receptors. This suggests that this compound could serve as a valuable building block in the synthesis of novel compounds targeting these or other receptors.

The general role of fluorinated pyridines in drug discovery is to enhance metabolic stability and improve binding interactions with target proteins. The logical relationship for its potential use in drug development is depicted below.

Safety Information

This compound is classified as harmful and an irritant. The following hazard and precautionary statements should be considered when handling this compound:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.

Conclusion

This compound is a chemical compound with potential applications as a building block in medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physical properties and biological activity is hampered by a lack of detailed experimental data in the public domain. Further research is required to fully characterize this compound and explore its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to perform their own experimental validation of its properties and synthesis.

The Versatile Scaffold: A Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the synthesis and utility of 1-(6-Fluoropyridin-3-yl)ethanone as a pivotal building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols for its derivatization, and its application in the development of novel therapeutic agents, with a focus on dopamine/serotonin receptor agonists and chalcone-based anticancer agents. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to provide a clear understanding of the mechanistic basis of the biological activities of these compounds.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The small size, high electronegativity, and ability of fluorine to form strong bonds with carbon can profoundly impact a molecule's lipophilicity, pKa, and metabolic stability. The pyridine scaffold, a common motif in numerous pharmaceuticals, when combined with fluorine, offers a unique chemical space for the design of novel therapeutics. This compound, in particular, serves as a versatile starting material, providing a reactive ketone handle for further chemical modifications and a fluorinated pyridine core that can engage in specific interactions with biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the introduction of an acetyl group onto a pre-functionalized 6-fluoropyridine ring. A prevalent strategy involves a metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, starting from 2-fluoro-5-bromopyridine.

Proposed Synthetic Pathway via Stille Coupling

A plausible synthetic route involves the Stille coupling of 2-fluoro-5-bromopyridine with a suitable organotin reagent, followed by acylation.

Experimental Protocol: Synthesis of this compound via Stille Coupling (Proposed)

Step 1: Stille Coupling of 2-Fluoro-5-bromopyridine with Tri-n-butyl(1-ethoxyvinyl)tin

-

To a solution of 2-fluoro-5-bromopyridine (1.0 eq) in anhydrous toluene are added tri-n-butyl(1-ethoxyvinyl)tin (1.2 eq) and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

-

The reaction mixture is degassed with argon and then heated to reflux for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product, 2-fluoro-5-(1-ethoxyvinyl)pyridine, is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The purified 2-fluoro-5-(1-ethoxyvinyl)pyridine is dissolved in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography to afford this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the synthesis of a variety of biologically active molecules. Two prominent examples are its use in the development of dopamine/serotonin receptor agonists and as a precursor for chalcone-based anticancer agents.

Dopamine/Serotonin Receptor Agonists for Neurological Disorders

Derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated for their activity as dopamine D2 and serotonin 5-HT1A receptor agonists, which are key targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Experimental Protocol: Synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives (General)

-

A mixture of this compound (1.0 eq), the desired piperazine derivative (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is stirred in a suitable solvent like dichloromethane at room temperature for 24 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative.

Quantitative Data: Dopamine D2 and Serotonin 5-HT1A Receptor Agonist Activity

| Compound | Dopamine D2 Receptor (EC50, nM) | Serotonin 5-HT1A Receptor (EC50, nM) | Reference |

| 7b | 0.9 | 2.3 | [1] |

| 34c | 3.3 | 1.4 | [1] |

Signaling Pathway of Dopamine D2 and Serotonin 5-HT1A Receptors

Caption: Dopamine D2 and Serotonin 5-HT1A receptor signaling pathways.

Chalcone Derivatives as Potential Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their wide range of biological activities, including anticancer properties. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel fluorinated chalcones with potential as anticancer agents.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation (General)

-

To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of a base (e.g., 40% KOH) is added dropwise at room temperature.

-

The reaction mixture is stirred for 12-24 hours, during which a precipitate may form.

-

The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water.

-

The resulting solid is collected by filtration, washed with water until neutral, and then dried.

-

The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data: Anticancer Activity of Fluorinated Chalcones

While specific data for chalcones derived from this compound is not yet available, the following table provides examples of the anticancer activity of other fluorinated chalcones against various cancer cell lines.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 5.2 | [2] |

| (E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | A549 (Lung) | 2.8 | [2] |

| (E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 7.5 | [3] |

Experimental Workflow: From Building Block to Biological Testing

Caption: Workflow for synthesis and anticancer screening of chalcones.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality allow for the facile generation of diverse compound libraries. The examples of its application in the development of potent dopamine/serotonin receptor agonists and the potential for creating novel chalcone-based anticancer agents underscore its significance in the pursuit of new and improved therapeutics. The strategic incorporation of the 6-fluoropyridine moiety continues to be a promising approach for fine-tuning the pharmacological profiles of drug candidates, and this compound is poised to remain a key player in this endeavor.

References

- 1. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijddr.in [ijddr.in]

An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1-(6-Fluoropyridin-3-yl)ethanone (also known as 5-acetyl-2-fluoropyridine), a key building block in medicinal chemistry. This document details its chemical and physical properties, provides established synthetic protocols, and explores its significant role as a precursor in the development of therapeutic agents, particularly modulators of nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a fluorinated heterocyclic ketone that has garnered significant interest in the field of drug discovery and development. The presence of the fluorine atom and the acetyl group on the pyridine ring provides unique electronic properties and versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex biologically active molecules. Its structural motif is found in a variety of pharmaceutical candidates, highlighting its importance as a key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 84331-14-6 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Acetyl-2-fluoropyridine |

| Appearance | White to off-white crystalline solid |

| Melting Point | 35-39 °C |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the primary literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives in medicinal chemistry. The introduction of fluorine into drug candidates became a widely adopted strategy in the latter half of the 20th century to enhance metabolic stability, binding affinity, and bioavailability. The synthesis and application of compounds like this compound likely arose from the need for versatile building blocks to create novel fluorinated pharmaceutical agents. Its use as a key intermediate in the synthesis of potent nicotinic acetylcholine receptor (nAChR) modulators has solidified its importance in the field.

Synthetic Protocols

Several synthetic routes to this compound have been developed. The most common strategies involve the introduction of the acetyl group onto a pre-existing 2-fluoropyridine ring.

Synthesis from 5-Bromo-2-fluoropyridine via Grignard Reaction

A prevalent method for the synthesis of this compound involves the use of a Grignard reagent derived from 5-bromo-2-fluoropyridine.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed, forming the Grignard reagent, (6-fluoropyridin-3-yl)magnesium bromide.

-

Acetylation: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, in anhydrous THF is added dropwise.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

An In-depth Technical Guide to the Reactivity and Stability of 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(6-Fluoropyridin-3-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The document details the compound's anticipated physicochemical properties, its reactivity in key synthetic transformations, and its expected stability under various stress conditions. While specific experimental data for this compound is limited in public literature, this guide consolidates information from structurally related analogues to provide a robust predictive framework. Detailed experimental protocols for common reactions are provided, alongside visual diagrams of reaction pathways and experimental workflows to facilitate understanding and practical application in a research and development setting.

Introduction

This compound is a fluorinated heterocyclic ketone that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom and the acetyl group on the pyridine ring imparts unique electronic properties that influence its reactivity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. Fluorine incorporation is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed understanding of the chemical behavior of this important building block.

Physicochemical and Stability Data

Quantitative data on the stability of this compound is not extensively available in the public domain. The following tables provide a summary of its basic properties and predicted stability based on the known behavior of analogous fluorinated pyridines and aromatic ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 84331-14-6 | |

| Molecular Formula | C₇H₆FNO | |

| Molecular Weight | 139.13 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

| pKa (predicted) | ~3-4 (for the pyridinium ion) | Analogy to similar pyridines |

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH | Moderate to low | Acid-catalyzed hydrolysis of the C-F bond. |

| Neutral pH | High | Likely stable under neutral aqueous conditions at room temperature. |

| Basic pH | Moderate | Potential for slow hydrolysis of the C-F bond. |

| Thermal Stress | High | Fluorinated aromatics generally exhibit high thermal stability.[1] Decomposition is expected at elevated temperatures. |

| Photostability | Moderate | Aromatic ketones can be susceptible to photodegradation. The presence of fluorine may influence the degradation kinetics. |

Chemical Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of the fluorine and acetyl groups, and the reactivity of the acetyl group itself.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position is susceptible to displacement by nucleophiles. The electron-deficient nature of the pyridine ring facilitates SNAr reactions, which are often faster for fluoro-substituted pyridines compared to their chloro- or bromo-analogues.

-

Reaction with Amines: Forms 6-amino-substituted pyridin-3-yl ethanones.

-

Reaction with Alkoxides/Hydroxides: Can lead to the corresponding 6-hydroxy or 6-alkoxy derivatives.

-

Reaction with Azides: Provides a route to 6-azidopyridin-3-yl ethanones, which are precursors to aminopyridines or triazoles.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond can be activated under certain conditions, a more common strategy for functionalization involves converting the fluorine to a more reactive leaving group (e.g., triflate) or using a brominated analogue. However, for the purpose of this guide, we will consider the reactivity of the analogous 6-bromo or 6-chloropyridin-3-yl ethanone in typical cross-coupling reactions, as these are common synthetic routes to derivatives of the title compound.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Reactions of the Acetyl Group

The ketone functionality can undergo a variety of standard transformations:

-

Reduction: Reduction to the corresponding alcohol using reagents like sodium borohydride.

-

Oxidation (e.g., Baeyer-Villiger): Conversion of the ketone to an ester.

-

Condensation Reactions: Aldol or similar condensation reactions at the alpha-carbon.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound or its close analogues. Note: These are generalized procedures and may require optimization for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

Reaction: this compound + Morpholine → 1-(6-Morpholinopyridin-3-yl)ethanone

Materials:

-

This compound (1.0 equiv)

-

Morpholine (2.0-3.0 equiv)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, followed by the amine.

-

Heat the reaction mixture to 100-150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling (using a Bromo-analogue)

Reaction: 1-(6-Bromopyridin-3-yl)ethanone + Phenylboronic acid → 1-(6-Phenylpyridin-3-yl)ethanone

Materials:

-

1-(6-Bromopyridin-3-yl)ethanone (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide, boronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination (using a Bromo-analogue)

Reaction: 1-(6-Bromopyridin-3-yl)ethanone + Aniline → 1-(6-(Phenylamino)pyridin-3-yl)ethanone

Materials:

-

1-(6-Bromopyridin-3-yl)ethanone (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

-

Add the aryl bromide and the solvent.

-

Finally, add the amine.

-

Seal the flask and heat the mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool to room temperature and dilute with an organic solvent.

-

Filter through Celite® and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a building block, it is not directly involved in signaling pathways. However, its derivatives are often designed as inhibitors of signaling pathways, for example, kinase signaling. The following diagram illustrates a generic kinase signaling pathway that could be targeted by derivatives of this compound.

Caption: Generic kinase signaling pathway targeted by inhibitors.

The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative of this compound.

Caption: General experimental workflow for synthesis and purification.

Logical Relationships in Reactivity

This diagram shows the logical relationship between the structural features of this compound and its resulting chemical reactivity.

Caption: Relationship between structure and reactivity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its reactivity is characterized by the susceptibility of the 6-position to nucleophilic aromatic substitution and the diverse chemistry of the acetyl group. While specific quantitative stability data is sparse, it is predicted to have good thermal stability, with potential for degradation under harsh pH conditions or upon exposure to UV light. The provided experimental protocols for key transformations offer a solid foundation for the synthetic utility of this compound and its analogues. Further experimental studies are warranted to fully elucidate its stability profile and expand its application in the development of novel chemical entities.

References

A Comprehensive Technical Review of 1-(6-Fluoropyridin-3-yl)ethanone and Its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the fluorine atom and the ketone functional group on the pyridine ring provides unique physicochemical properties and multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides an in-depth review of the synthesis, characterization, and derivatization of this compound, with a focus on its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Synthesis and Characterization

The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for the formation of carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-5-bromopyridine

-

Magnesium turnings

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

N-methoxy-N-methylacetamide

-

Anhydrous solvent (e.g., THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in a minimal amount of dry diethyl ether or THF. A solution of 2-fluoro-5-bromopyridine in the same dry solvent is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent, 5-fluoro-2-pyridylmagnesium bromide.

-

Acylation: In a separate flame-dried flask under an inert atmosphere, a solution of N-methoxy-N-methylacetamide in anhydrous THF is prepared and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to this solution. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure compound.

Characterization Data

The structural confirmation of this compound is typically performed using various spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| CAS Number | 84331-14-6 |

Table 1: Physicochemical Properties of this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J=2.4 Hz, 1H), 8.25 (ddd, J=8.4, 7.6, 2.4 Hz, 1H), 7.05 (dd, J=8.4, 2.8 Hz, 1H), 2.65 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 195.8, 164.5 (d, J=243.4 Hz), 148.1 (d, J=15.1 Hz), 141.2 (d, J=8.1 Hz), 128.9, 110.4 (d, J=38.4 Hz), 26.8 |

| IR (KBr, cm⁻¹) ν | ~1690 (C=O stretching) |

| Mass Spectrometry (EI) | m/z 139 (M⁺) |

Table 2: Spectroscopic Data for this compound

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors and GPCR ligands. The ketone functionality allows for further modifications, such as condensation reactions to form chalcones or conversion to other functional groups, while the fluorinated pyridine ring can be modified via cross-coupling reactions.

Synthesis of Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This reaction can be employed to synthesize a diverse library of derivatives of this compound by coupling it with various boronic acids.

Derivatives as Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

| Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridinyl-pyrimidine derivative | CDK4 | 7 | [1] |

| Pyridinyl-pyrimidine derivative | FLT3 | 11 | [1] |

Table 3: Kinase Inhibitory Activity of this compound Derivatives

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Src family kinases are non-receptor tyrosine kinases that play a crucial role in various signaling pathways that regulate cell proliferation, survival, and migration.[2][3][4] Aberrant Src activity is often associated with cancer.[5]

Derivatives as GPCR Ligands

Derivatives of this compound have also been explored as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

| Derivative | Target Receptor | EC₅₀ (nM) | Activity | Reference |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b) | D₂ | 0.9 | Agonist | [6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b) | D₃ | 19 | Agonist | [6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (7b) | 5-HT₁ₐ | 2.3 | Agonist | [6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c) | D₂ | 3.3 | Agonist | [6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c) | D₃ | 10 | Agonist | [6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative (34c) | 5-HT₁ₐ | 1.4 | Agonist | [6] |

Table 4: GPCR Agonist Activity of this compound Derivatives.[6]

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.[7][8]

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-spiperone for D₂ receptors)

-

Unlabeled test compound

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Dopamine D₂ and Serotonin 5-HT₁ₐ receptors are both Gi/o-coupled GPCRs.[9][10][11][12][13][14] Upon activation by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][9][15] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.[9] They can also modulate ion channels through the Gβγ subunits.[11]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse compound libraries. The demonstrated utility of its derivatives as potent kinase inhibitors and GPCR ligands highlights the importance of this scaffold in the ongoing search for novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Methodological & Application

Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone Analogs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(6-Fluoropyridin-3-yl)ethanone and its analogs. The methodologies outlined below are based on established synthetic strategies, including cross-coupling reactions and Grignard additions, which are fundamental in medicinal chemistry and drug development for the construction of functionalized pyridine scaffolds.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document details reliable protocols for the synthesis of the parent ketone and provides a framework for the generation of diverse analogs.

Synthetic Strategies

Several robust methods can be employed for the synthesis of this compound and its analogs. The choice of a particular route may depend on the availability of starting materials, desired scale, and tolerance of functional groups. The primary strategies covered in these notes are:

-

Negishi Cross-Coupling Reaction: A powerful method for carbon-carbon bond formation, coupling an organozinc reagent with an organic halide.

-

Grignard Reaction: A classic organometallic reaction involving the addition of a Grignard reagent to an electrophile, in this case, an acetylating agent.

-

Suzuki-Miyaura Cross-Coupling Reaction: A versatile palladium-catalyzed reaction between an organoboron compound and an organic halide.

Protocol 1: Synthesis of this compound via Negishi Cross-Coupling

This protocol describes the synthesis of the target compound from 5-bromo-2-fluoropyridine and an acetyl-organozinc reagent.

Experimental Protocol

Materials:

-

5-Bromo-2-fluoropyridine

-

Zinc dust

-

1,2-Dibromoethane

-

Acetyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Organozinc Reagent:

-

Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.

-

To the activated zinc, add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise at room temperature.

-

Stir the mixture for 2 hours at room temperature to form the 6-fluoropyridin-3-ylzinc bromide reagent.

-

-

Negishi Coupling:

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous THF.

-

To the freshly prepared organozinc reagent, add the palladium catalyst solution.

-

Cool the reaction mixture to 0 °C and add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Quantitative Data

| Starting Material | Reagent | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Typical Yield (%) |

| 5-Bromo-2-fluoropyridine | Acetyl chloride | 2-5 | THF | 12-18 | 60-75 |

Reaction Workflow

Caption: Workflow for the synthesis of this compound via Negishi cross-coupling.

Protocol 2: Synthesis of this compound Analogs via Grignard Reaction

This protocol details the synthesis of analogs by reacting a Grignard reagent derived from 5-bromo-2-fluoropyridine with various acid chlorides or anhydrides.

Experimental Protocol

Materials:

-

5-Bromo-2-fluoropyridine

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Acid chloride or anhydride (e.g., propionyl chloride, benzoyl chloride)

-

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of the Grignard Reagent:

-

Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

-

Add a solution of 5-bromo-2-fluoropyridine in anhydrous diethyl ether or THF dropwise to the activated magnesium.

-

Maintain the reaction at a gentle reflux by controlling the addition rate. After the addition is complete, reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (6-fluoropyridin-3-ylmagnesium bromide).

-

-

Acylation:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of the desired acid chloride or anhydride in anhydrous diethyl ether or THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Quantitative Data for Analog Synthesis

| Grignard Reagent | Acylating Agent | Solvent | Reaction Time (h) | Typical Yield (%) |

| 6-Fluoropyridin-3-ylmagnesium bromide | Propionyl chloride | THF | 2-4 | 55-70 |